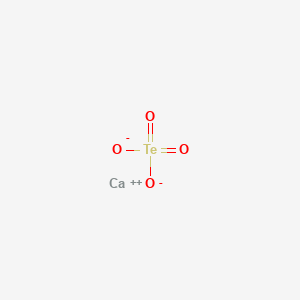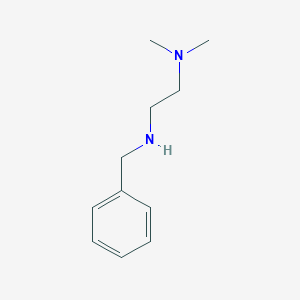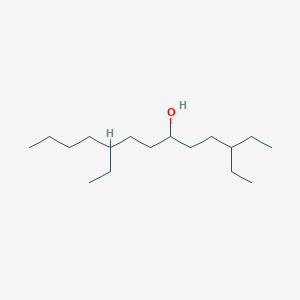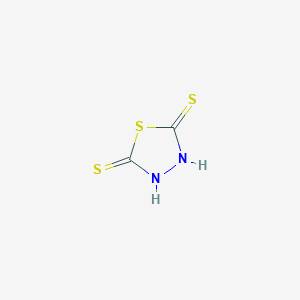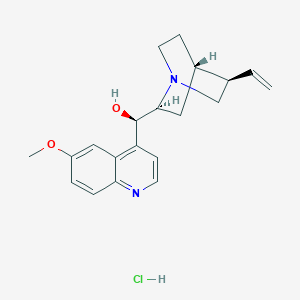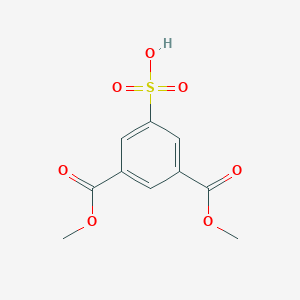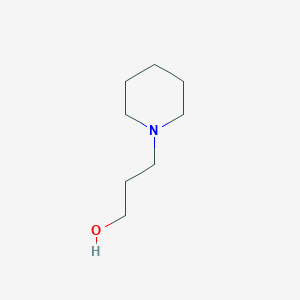
1-Pipéridinepropanol
Vue d'ensemble
Description
1-Piperidinepropanol (1-PP) is an aliphatic amine that has been used for a variety of research applications. It is an important synthetic intermediate in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds. 1-PP has been studied for its potential as a therapeutic agent, as an antioxidant, and as a catalyst. In addition, 1-PP has been used in the synthesis of various compounds, including drugs, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthèse chimique
Le 1-pipéridinepropanol est utilisé comme réactif dans diverses réactions chimiques. Par exemple, il est utilisé dans la réaction de Mitsunobu des cycloadditions intramoléculaires d'oxyde de nitrile-alcène . Cette réaction est une méthode puissante pour la formation de liaisons carbone-oxygène et carbone-azote, qui sont des éléments structuraux clés dans de nombreux composés organiques.
Préparation de l'isothiourée
Le this compound est utilisé pour préparer l'isothiourée . Les isothiourées sont importantes en chimie médicinale en raison de leurs activités biologiques. Elles sont utilisées comme blocs de construction dans la synthèse de divers produits pharmaceutiques.
Réaction de couplage de Suzuki
Ce composé est également utilisé comme réactif dans les réactions de couplage de Suzuki . La réaction de Suzuki est une réaction organique, classée comme une réaction de couplage, où les partenaires de couplage sont un acide boronique et un halogénure organique catalysés par un complexe de palladium(0).
Synthèse d'antagonistes des récepteurs de l'histamine H3
Le this compound est utilisé dans la synthèse d'antagonistes des récepteurs de l'histamine H3 . Ces antagonistes sont des agents thérapeutiques potentiels pour le traitement des troubles cognitifs, de l'obésité et d'autres maladies.
Synthèse d'inhibiteurs de la méthyltransférase de lysine protéique G9a
Ce composé est utilisé dans la synthèse d'inhibiteurs de la méthyltransférase de lysine protéique G9a . G9a est une méthyltransférase d'histone qui joue un rôle crucial dans la méthylation de l'histone H3 à la lysine 9 (H3K9), une marque associée à la répression transcriptionnelle.
Synthèse d'antagonistes des récepteurs de la sérotonine-4
Le this compound est utilisé dans la synthèse d'antagonistes des récepteurs de la sérotonine-4 . Ces antagonistes ont des applications thérapeutiques potentielles dans le traitement de divers troubles psychiatriques et neurologiques.
Synthèse d'inhibiteurs de la kinase de point de contrôle Chk2
Enfin, le this compound est utilisé dans la synthèse d'inhibiteurs de la kinase de point de contrôle Chk2 . Chk2 est une sérine/thréonine-protéine kinase qui est importante pour la réponse aux dommages à l'ADN et la régulation du cycle cellulaire.
Safety and Hazards
1-Piperidinepropanol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
1-Piperidinepropanol is a compound that is structurally similar to Biperiden . Biperiden is a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Therefore, it is plausible that 1-Piperidinepropanol may have similar targets, primarily the muscarinic receptors in the central and peripheral nervous systems.
Mode of Action
Given its structural similarity to biperiden, it may also act as a competitive antagonist of acetylcholine at cholinergic receptors in the corpus striatum, restoring the balance .
Biochemical Pathways
Compounds like piperine and piperidine, which are structurally similar, have been reported to regulate multiple signaling molecules and pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .
Pharmacokinetics
Biperiden is known to be well-absorbed and distributed throughout the body, including the brain .
Result of Action
Based on its structural similarity to biperiden, it may have similar effects, such as reducing the symptoms of parkinsonism and controlling the extrapyramidal side effects of neuroleptic drugs .
Analyse Biochimique
Biochemical Properties
1-Piperidinepropanol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is not clear how 1-Piperidinepropanol exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXAFVBCHEMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146207 | |
| Record name | Piperidine-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-58-5 | |
| Record name | 1-Piperidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)


